4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
Description
This compound belongs to the class of benzamide-linked thiazole derivatives, characterized by a 1,3-thiazole core substituted with a 4-methoxyphenyl group at position 2 and a 4-methyl group at position 2. The ethane spacer connects the thiazole moiety to a 4-methoxy-substituted benzamide group. Its structural uniqueness lies in the dual methoxy groups on both the benzamide and thiazole-attached aryl rings, which may enhance electronic delocalization and influence binding interactions in biological systems. Synthesis typically involves Hantzsch thiazole cyclization or coupling reactions, as seen in related compounds (e.g., 4ca in ) .
Properties
IUPAC Name |
4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14-19(27-21(23-14)16-6-10-18(26-3)11-7-16)12-13-22-20(24)15-4-8-17(25-2)9-5-15/h4-11H,12-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOLZMYSDTUFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoic acid with 2-amino-4-methylthiazole in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, especially at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include phenolic derivatives, dihydrothiazole derivatives, and substituted benzamides, which can be further utilized in various applications .
Scientific Research Applications
4-Methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring and methoxyphenyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and properties of the target compound with analogues from the evidence:
Key Differentiators
- Methoxy vs. Halogen Substituents : The 4-methoxy group on the benzamide (target) vs. 4-chloro () alters logP (predicted higher for chloro) and solubility.
- Hybrid Heterocycles : Compounds like 9e () incorporate triazole and benzodiazole rings, enabling multi-site binding, whereas the target compound’s simpler structure may limit versatility in interaction .
- Tautomeric Stability : The target compound’s lack of labile protons (cf. 3f in ) reduces metabolic degradation risks .
Research Implications
The target compound’s dual methoxy architecture positions it as a candidate for studies on electron-rich enzyme inhibitors or anticancer agents. However, hybrid analogues (e.g., 9e ) and halogenated derivatives () offer competitive advantages in binding affinity and lipophilicity, respectively. Future work should explore co-crystallization with biological targets and substituent optimization (e.g., introducing sulfonamide or triazole groups as in and ) .
Biological Activity
4-Methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound belonging to the thiazole derivative class. Its unique structure, which incorporates methoxy and thiazole functional groups, suggests potential biological activities that merit exploration. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of . Its structure is characterized by a thiazole ring and various substituents that may influence its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.55 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole moiety is known for its role in various pharmacological activities, including antimicrobial and anticancer effects. The mechanism involves the modulation of biochemical pathways that lead to cellular responses such as apoptosis or inhibition of microbial growth.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. For example, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects on bacterial growth .
Anticancer Activity
Thiazole-containing compounds have been investigated for their anticancer properties. Studies demonstrate that derivatives can induce cytotoxicity in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. For instance, certain thiazole derivatives have shown IC50 values below 5 µM against various cancer cell lines .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects of related thiazole compounds in models of neurodegeneration. These effects may be mediated through antioxidant activity and inhibition of neuroinflammatory pathways .
Study on Antitubercular Activity
In a study evaluating novel thiazole derivatives for antitubercular activity, several compounds were synthesized and tested against Mycobacterium tuberculosis. Among the tested compounds, those with structural similarities to this compound exhibited promising results with IC50 values ranging from 1.35 to 2.18 µM .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted the importance of specific functional groups in enhancing biological activity. The presence of methoxy groups on the phenyl ring was found to significantly increase cytotoxicity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
